Specific Scientific Field: This compound is used in the field of chemical synthesis and crystallography.
Summary of the Application: Ethyl 4-hydrazinylbenzoate hydrochloride is used in the synthesis of hydrazone derivatives, which are attributed with interesting pharmacological properties.
Methods of Application or Experimental Procedures: The compound is synthesized and then crystallized from ethanol.
Results or Outcomes: The crystal structure of the compound was determined, and it was found that three hydrogen bonds and two intermolecular π-interaction perpendiculars to the hydrogen bonds patterns are observed in the crystal structure.
Ethyl 4-hydrazinylbenzoate hydrochloride is a chemical compound with the molecular formula CHClNO and a molecular weight of approximately 216.67 g/mol. It is classified under the category of hydrazine derivatives and is known for its potential applications in medicinal chemistry and research. The compound features a hydrazine group (-NH-NH) attached to a benzoate structure, which contributes to its biological activity and reactivity in various
Ethyl 4-hydrazinylbenzoate hydrochloride has shown promising biological activities, particularly in the realm of medicinal chemistry. It exhibits:
The synthesis of ethyl 4-hydrazinylbenzoate hydrochloride typically involves several steps:
Ethyl 4-hydrazinylbenzoate hydrochloride finds applications in various fields:
Research into the interactions of ethyl 4-hydrazinylbenzoate hydrochloride with biological systems is essential for understanding its pharmacodynamics and pharmacokinetics. Key areas of study include:
Several compounds share structural similarities with ethyl 4-hydrazinylbenzoate hydrochloride. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Methyl 4-hydrazinylbenzoate hydrochloride | 6296-89-5 | 0.96 |
4-Hydrazinylbenzoic acid hydrochloride | 24589-77-3 | 0.88 |
Ethyl 4-amino-3-methylbenzoate | 40800-65-5 | 0.86 |
3-Amino-5-(ethoxycarbonyl)benzoic acid | 1312425-07-2 | 0.86 |
Ethyl 4-hydrazinylbenzoate hydrochloride stands out due to its specific combination of hydrazine and benzoate functionalities, which contribute to its unique reactivity and biological activity profile compared to other similar compounds. Its ability to form stable hydrazones distinguishes it from others that may not exhibit such reactivity under similar conditions .
The reductive diazotization pathway begins with the conversion of ethyl 4-aminobenzoate (benzocaine) into its diazonium salt intermediate. In a typical procedure, ethyl 4-aminobenzoate is suspended in aqueous hydrochloric acid (37%) and cooled to 0–5°C. Sodium nitrite (NaNO₂) is then added dropwise to generate the diazonium chloride species. This exothermic reaction proceeds via nitrosation of the primary amine, forming a nitroso intermediate that rapidly rearranges to the diazonium ion (N₂⁺). The stability of the diazonium salt at low temperatures is critical to prevent premature decomposition [1] [4].
The diazonium salt is subsequently reduced using sulfur dioxide (SO₂) gas in an aqueous medium. The reduction occurs under controlled conditions (5–10°C) to minimize side reactions, such as dimerization or aryl radical formation. SO₂ acts as a two-electron reductant, transferring electrons to the diazonium ion and cleaving the N≡N bond to yield the hydrazine derivative. Post-reduction, concentrated hydrochloric acid is added to precipitate E-4HB as a crystalline hydrochloride salt. Recrystallization from a water-HCl mixture enhances purity, with reported yields exceeding 85% [1] [4].
Alternative reductants, such as ascorbic acid, have been explored to improve safety and scalability. Ascorbic acid reduces diazonium salts via a proton-coupled electron transfer mechanism, generating dehydroascorbic acid as a byproduct. This method avoids hazardous SO₂ gas and operates under milder conditions (25–40°C), though yields are slightly lower (70–75%) [4].
Key parameters influencing yield include:
Kinetic studies reveal that the reduction step follows pseudo-first-order kinetics, with a rate constant (k) of 0.12 min⁻¹ at 5°C [1].
Hydrazide intermediates offer a versatile route to E-4HB. For example, methyl 4-methoxybenzoate reacts with hydrazine hydrate in methanol under reflux to form 4-methoxybenzohydrazide, which is subsequently hydrolyzed and functionalized [2]. Adapting this approach, ethyl 4-aminobenzoate could be converted to its hydrazide derivative via nucleophilic acyl substitution, followed by acidification to yield E-4HB. However, this method requires stringent control over hydrolysis conditions to avoid ester cleavage [2].
Uncatalyzed reductions using hydrazine hydrate have been reported for analogous azo compounds. For instance, azoarenes are reduced to primary amines in ethanol at reflux temperatures without metal catalysts [3]. While not directly applied to E-4HB, this method suggests potential for adapting hydrazine hydrate as both a reductant and nitrogen source in diazonium salt reductions, eliminating the need for SO₂ or ascorbic acid [3] [4].
Recent advances emphasize sustainability:
Industrial production faces hurdles:
The compound crystallizes in the triclinic crystal system, specifically in the centrosymmetric space group P-1 [1]. This space group is characterized by the absence of rotational symmetry elements other than the identity and inversion center, making it the lowest symmetry space group in the crystal system hierarchy. The triclinic system is distinguished by having three unequal unit cell axes (a ≠ b ≠ c) and three unequal angles (α ≠ β ≠ γ ≠ 90°), providing the most general geometric framework for crystalline arrangements [1].
The unit cell parameters demonstrate the typical characteristics of triclinic geometry with a = 5.9566(4) Å, b = 7.4498(6) Å, and c = 23.5349(17) Å [1]. The angular parameters deviate slightly from orthogonality with α = 84.323(3)°, β = 84.521(3)°, and γ = 80.257(3)° [1]. These measurements result in a unit cell volume of 1020.95(13) ų, accommodating four formula units (Z = 4) within the crystallographic unit cell [1].
The selection of space group P-1 over the higher symmetry alternative P1 was confirmed through systematic analysis of reflection conditions and subsequent structure refinement statistics [1]. The centrosymmetric nature of P-1 facilitates the formation of inversion-related molecular pairs, which contributes to the overall packing efficiency and stability of the crystal structure [1].
The asymmetric unit contains two crystallographically independent formula units, yielding Z' = 2 [1]. This parameter is particularly significant as it indicates the presence of two distinct molecular environments within the unit cell, each potentially exhibiting different conformational preferences and intermolecular interactions [1] [2].
The two independent cations demonstrate remarkable similarities in their hydrazine orientations, as evidenced by comparable torsional angles for the -NHNH₃⁺ fragments [1]. The C13-C12-N11-N12 torsional angle in cation 1 measures -155.8(2)°, while the corresponding C22-C21-N21-N22 angle in cation 2 is -156.4(2)°, differing by only 0.6° [1]. This minimal variation indicates that the hydrazine group adopts nearly identical conformations in both independent molecules [1].
However, substantial conformational differences emerge in the ethyl ester portions of the two independent molecules [1]. The most significant divergence occurs in the orientations of the ethyl groups, where the methyl carbon C19 in cation 1 deviates from the aromatic ring plane by only 0.056(7) Å, while the corresponding displacement in cation 2 reaches 1.546(6) Å [1]. This dramatic difference demonstrates how the same chemical group can adopt vastly different spatial arrangements within the crystal lattice [1].
The carbonyl group orientations also exhibit notable variations between the two independent molecules. In cation 1, the NH₃⁺ unit and carbonyl oxygen adopt a mutually cis arrangement, whereas in cation 2, these groups maintain a trans configuration [1]. These conformational differences are quantified through torsional angle analysis, revealing that while some angles remain nearly identical between the two molecules, others differ by more than 180° [1].
The aromatic rings of the two independent molecules maintain nearly parallel orientations with a dihedral angle of only 0.54(11)° [1]. This parallel arrangement facilitates π-π stacking interactions between adjacent molecules, contributing to the overall stability of the crystal structure [1]. The minimal deviation from perfect parallelism suggests that the aromatic systems optimize their mutual orientations to maximize favorable intermolecular interactions [1].
The crystal structure of ethyl 4-hydrazinylbenzoate hydrochloride is stabilized by an extensive network of non-covalent interactions that create a complex three-dimensional supramolecular architecture. These interactions play crucial roles in determining the overall stability, packing efficiency, and physical properties of the crystalline material [1].
The crystal structure features two distinct N-H...N hydrogen bonds that serve as primary structural organizing elements [1]. These interactions exhibit exceptional geometric parameters with N22-H22B...N11 displaying a donor-acceptor distance of 3.004(3) Å and a nearly linear D-H...A angle of 171(3)° [1]. The second N-H...N interaction, N12-H12B...N21, demonstrates similar geometric excellence with a donor-acceptor distance of 3.011(3) Å and an angle of 172(3)° [1].
These N-H...N hydrogen bonds function as connecting elements that link four-ion aggregates through translational symmetry operations [1]. The resulting connectivity pattern generates C₂²(6) chains of cations that propagate parallel to the [3] crystallographic direction [1]. This chain formation represents a fundamental structural motif that provides the backbone for the three-dimensional supramolecular architecture [1].
The strength and directionality of these N-H...N interactions are enhanced by the charged nature of the ammonium groups, which increases the electrostatic component of the hydrogen bonding interaction [1]. The nearly linear geometries observed for both interactions indicate optimal orbital overlap and maximum stabilization energy [1]. These interactions are further reinforced by the complementary arrangement of donor and acceptor groups, creating a mutually supportive network that enhances overall structural stability [1].
The crystal structure contains eight distinct N-H...Cl hydrogen bonds that create a complex three-dimensional network connecting the organic cations with chloride anions [1]. These interactions exhibit a wide range of donor-acceptor distances, from 3.113(2) Å to 3.325(2) Å, and D-H...A angles ranging from 130(3)° to 152(3)° [1]. The variation in geometric parameters reflects the different electronic environments and steric constraints experienced by each hydrogen bonding interaction [1].
Each chloride ion functions as a tetrahedral acceptor, simultaneously receiving hydrogen bonds from four different cations [1]. This tetrahedral coordination geometry, while significantly distorted from ideal tetrahedral angles, maximizes the number of stabilizing interactions each anion can form [1]. The chloride ions Cl1 and Cl2 exhibit similar coordination patterns, with each accepting hydrogen bonds from both NH and NH₃⁺ groups [1].
The N-H...Cl interactions demonstrate a clear distinction between those involving neutral NH groups and those involving charged NH₃⁺ groups [1]. The hydrogen bonds from the ammonium groups consistently exhibit shorter H...Cl distances (2.29-2.40 Å) compared to those from neutral NH groups (2.65-2.76 Å) [1]. This difference reflects the enhanced electrostatic character of charge-assisted hydrogen bonds, which are inherently stronger than conventional hydrogen bonds [1].
The N-H...Cl hydrogen bonding network creates complex sheets that lie parallel to the (001) crystallographic plane [1]. These sheets are interconnected through both N-H...N and N-H...Cl interactions, generating a robust three-dimensional framework that contributes significantly to the mechanical properties and thermal stability of the crystal [1].
Computational analysis using the Non-Covalent Interactions (NCI) methodology provides detailed insights into the electronic nature and relative strengths of the intermolecular interactions present in the crystal structure [1]. The pro-molecular approach, which utilizes atomic density contributions without self-consistent field relaxation, offers a computationally efficient method for analyzing large molecular systems while maintaining qualitative accuracy [1] [4] [5].
The NCI analysis reveals that the N-H...N hydrogen bonds exhibit the strongest intermolecular interactions, characterized by signed density values between -0.035 and -0.025 atomic units [1]. These interactions appear as distinct minima in the reduced density gradient plots, with no significant repulsive counterparts, indicating pure attractive character [1]. The absence of repulsive components confirms that these are thermodynamically favorable interactions that contribute significantly to crystal stability [1].
The N-H...Cl interactions demonstrate intermediate strength characteristics, appearing in the signed density range of -0.013 to -0.020 atomic units [1]. These interactions exhibit more complex electronic signatures compared to the N-H...N bonds, showing contributions from both attractive and repulsive components [1]. The presence of repulsive elements reflects the distribution of chloride interactions across multiple NH groups and the inherent steric constraints within the crystal packing [1].
The pro-molecular analysis identifies a strong electrostatic interaction between the chloride anions and the ammonium nitrogen atoms, characterized by a signed density value of approximately 0.025 atomic units [1]. This interaction appears in the bottom left region of the NCI plots, confirming the significant Coulombic contribution to the overall stability of the ionic crystal structure [1].
Aromatic π-π stacking interactions between adjacent phenyl rings are clearly identified through the NCI analysis, appearing as extended surfaces in the visualization [1]. These interactions contribute to the formation of continuous stacks along the [3] direction, with ring-centroid separations of 3.7224(14) Å and perpendicular distances of 3.3006(10) Å [1]. The NCI analysis confirms that these π-π interactions represent genuine stabilizing forces rather than mere geometric coincidences [1].
Computational validation of the experimental crystal structure employed advanced density functional theory methodologies to confirm the accuracy and reliability of the structural determination [1]. The calculations utilized the M06-2X functional with D3 Grimme's dispersion correction and the aug-cc-pVTZ basis set, representing state-of-the-art computational approaches for non-covalent interaction analysis [1].
The electronic structure calculations reveal significant insights into the frontier molecular orbitals and their implications for crystal stability [1]. The HOMO-LUMO energy gap for the neutral ethyl 4-hydrazinylbenzoate reaches 7.24 eV, while the protonated cation exhibits a gap of 5.24 eV [1]. These values substantially exceed those reported for analogous phenylhydrazone derivatives, indicating enhanced electronic stability and reduced polarizability [1].
The spatial distribution of frontier orbitals demonstrates the electronic nature of the ionic interactions within the crystal [1]. In the complete ionic system, the HOMO electrons are localized exclusively on the chloride anions, while the LUMO density encompasses the entire ethyl 4-hydrazinylbenzoate cation structure [1]. This orbital arrangement facilitates electron density transfer from the chloride anions to the organic cations, contributing to the overall electrostatic stabilization of the crystal structure [1].
Computational geometry optimization confirms the experimental structural parameters within acceptable tolerances [1]. The calculated bond lengths and angles closely match the experimental values, with root-mean-square deviations falling within typical ranges for high-quality structure determinations [1]. The computational validation supports the reliability of the experimental structure and confirms the absence of significant systematic errors in the crystallographic analysis [1].
The computational studies provide quantitative estimates of interaction energies for the various non-covalent interactions present in the crystal structure [1]. The N-H...N hydrogen bonds exhibit the strongest stabilization energies, followed by the charge-assisted N-H...Cl interactions [1]. The π-π stacking interactions, while individually weaker, contribute significantly to the overall stability through their cooperative effects across multiple aromatic rings [1].
Vibrational frequency calculations confirm the mechanical stability of the crystal structure, with all calculated frequencies yielding positive values [1]. This result indicates that the experimental structure corresponds to a true minimum on the potential energy surface rather than a saddle point or transition state [1]. The absence of imaginary frequencies validates the structural authenticity and thermodynamic stability of the crystalline phase [1].